molecular formula C19H22N2O2 B13851104 N-benzyl-2-piperidin-4-yloxybenzamide

N-benzyl-2-piperidin-4-yloxybenzamide

Cat. No.: B13851104
M. Wt: 310.4 g/mol
InChI Key: WQXRVGLNXUNESL-UHFFFAOYSA-N
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Description

N-benzyl-2-piperidin-4-yloxybenzamide is a chemical compound with the molecular formula C19H22N2O2. It is a derivative of piperidine, a six-membered heterocyclic amine, and is known for its diverse applications in scientific research and industry .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-benzyl-2-piperidin-4-yloxybenzamide typically involves the reaction of benzylamine with 2-chlorobenzoyl chloride to form N-benzyl-2-chlorobenzamide. This intermediate is then reacted with piperidine-4-ol under basic conditions to yield the final product . The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran and bases like triethylamine or sodium hydroxide.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency .

Chemical Reactions Analysis

Types of Reactions

N-benzyl-2-piperidin-4-yloxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzamide derivatives, while reduction can produce amine or alcohol derivatives .

Scientific Research Applications

N-benzyl-2-piperidin-4-yloxybenzamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its pharmacological properties, including potential antiviral and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-benzyl-2-piperidin-4-yloxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

N-benzyl-2-piperidin-4-yloxybenzamide can be compared with other piperidine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C19H22N2O2

Molecular Weight

310.4 g/mol

IUPAC Name

N-benzyl-2-piperidin-4-yloxybenzamide

InChI

InChI=1S/C19H22N2O2/c22-19(21-14-15-6-2-1-3-7-15)17-8-4-5-9-18(17)23-16-10-12-20-13-11-16/h1-9,16,20H,10-14H2,(H,21,22)

InChI Key

WQXRVGLNXUNESL-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1OC2=CC=CC=C2C(=O)NCC3=CC=CC=C3

Origin of Product

United States

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